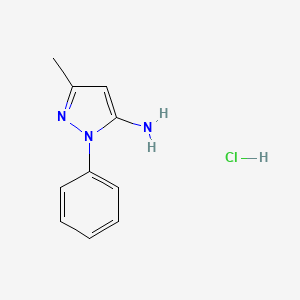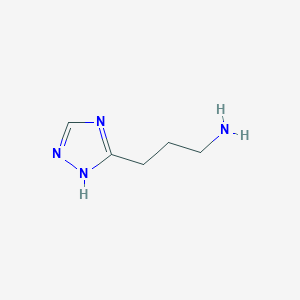
N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide” is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide” consists of a cyclopropyl group (a three-membered carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom) .Physical And Chemical Properties Analysis
“N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide” is a powder that is stored at room temperature . It has a predicted density of approximately 1.3 g/cm^3 and a predicted refractive index of 1.56 .Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-cyclopropyl-2-oxo-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8(11-7-1-2-7)9(14)12-5-3-10-4-6-12/h7,10H,1-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEUDGKBRDZOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-oxo-2-(piperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)


![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)



![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)


![3-[(benzylsulfanyl)methyl]aniline](/img/structure/B6142918.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B6142928.png)